n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine
Description
Historical Context of Substituted Phenethylamine Derivatives in Neuropsychopharmacology
The systematic modification of phenethylamine scaffolds has defined entire epochs of neuropsychopharmacology, beginning with the isolation of mescaline in 1897 and accelerating with Alexander Shulgin’s synthesis of over 200 psychoactive phenethylamines in the 20th century. N-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine emerges from this tradition, specifically from David E. Nichols’ pioneering work at Purdue University in the 1990s to develop non-neurotoxic MDMA analogues by replacing oxygen atoms in methylenedioxy rings with methylene bridges. This structural strategy aimed to mitigate the oxidative stress and serotonergic neurotoxicity associated with MDMA’s catecholaminergic metabolites while preserving entactogenic properties.
Substituted dihydrobenzofurans like 5-APDB demonstrated that furan ring saturation could enhance metabolic stability compared to benzofuran analogues, as evidenced by 5-APDB’s 130 nM IC₅₀ for serotonin reuptake inhibition—a potency exceeding many early entactogens. The progression from 3,4-methylenedioxyamphetamines to dihydrobenzofuran derivatives reflects a broader trend in medicinal chemistry: optimizing heterocyclic substituents to fine-tune pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-3-7-14-10(2)11-4-5-13-12(9-11)6-8-15-13/h4-5,9-10,14H,3,6-8H2,1-2H3 |
InChI Key |
QGLOGJRAYFNQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Alkylation: The benzofuran ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives, where the benzofuran ring is partially hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and base catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.
Receptor Binding: It may interact with specific receptors in biological systems, providing insights into receptor-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Pharmacology: It can be used in pharmacological studies to understand its effects on various biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may find applications in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine , we compare its structural and functional attributes with four analogs (Table 1).
Table 1. Structural and Functional Comparison
Key Comparative Insights
Aromatic Systems and Rigidity
- The 2,3-dihydrobenzofuran in the target compound provides moderate rigidity compared to the fully aromatic naphthyl (Cinacalcet) or dibenzazepine systems . This may influence binding kinetics to flat receptor pockets.
- The trifluoromethyl group in Cinacalcet enhances metabolic stability and electron-withdrawing effects, which are absent in the dihydrobenzofuran-based compounds .
Amine Functionality Primary amines (target compound) exhibit higher solubility in aqueous media than tertiary amines (e.g., Cinacalcet, dibenzazepine derivative) but may suffer from faster metabolic clearance.
Biological Activity Cinacalcet’s calcimimetic activity is well-documented, whereas the target compound’s dihydrobenzofuran motif suggests possible CNS applications (e.g., serotonin/dopamine modulation), akin to dibenzazepine derivatives . The AB-CHMFUPPYCA carboxamides () diverge functionally, targeting cannabinoid receptors rather than amine-driven pathways .
Synthetic Approaches
Biological Activity
n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine is a compound of significant interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis, and implications for medicinal chemistry.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17NO
- Molar Mass : 233.36 g/mol
The compound features a dihydrobenzofuran moiety linked to a propan-1-amine backbone, which is pivotal for its biological activity.
Pharmacological Potential
Research indicates that compounds derived from dihydrobenzofuran structures exhibit promising pharmacological activities, particularly as antidepressants and anxiolytics . The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, specifically serotonin receptors, which are crucial in mood regulation and anxiety management.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may modulate neurotransmitter release and receptor activity, similar to other compounds in its class. This modulation can lead to alterations in mood and anxiety levels, making it a candidate for further exploration in neuropharmacology .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Hydroxytryptamine (Serotonin) | Indole structure; neurotransmitter | Mood regulation |
| Ramelteon | Dihydrobenzofuran core; melatonin receptor agonist | Sleep aid |
| 2-Methylaminoindane | Indane structure; stimulant | Psychoactive effects |
The unique combination of the propan-1-amine backbone with the dihydrobenzofuran moiety may confer distinct pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives, including those structurally similar to this compound:
- Antidepressant Activity : A study demonstrated that related benzofuran compounds exhibited significant antidepressant-like effects in animal models. These findings suggest that this compound may also possess similar properties .
- Anxiolytic Effects : Research indicates that compounds with similar structures have shown anxiolytic effects through modulation of the serotonin system. This positions this compound as a potential candidate for treating anxiety disorders .
- Neuropharmacological Studies : Investigations into the neuropharmacological profiles of benzofuran derivatives have revealed their potential in managing neuropathic pain and other neurological conditions. These studies highlight the importance of this compound in future therapeutic developments .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of n-(1-(2,3-Dihydrobenzofuran-5-yl)ethyl)propan-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone intermediate (e.g., 2,3-dihydrobenzofuran-5-yl propan-1-one) using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 5–6). Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 ketone:amine), temperature (25–40°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm proton environments and carbon backbone. Key signals include aromatic protons (δ 6.5–7.2 ppm) and dihydrobenzofuran methylene groups (δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-QTOF-MS provides molecular ion ([M+H]⁺) and fragmentation patterns for structural validation .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) assesses purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between this compound and its structural analogs (e.g., 5-MAPDB)?
- Methodological Answer : Discrepancies in receptor binding or metabolic stability may arise from stereochemical differences or assay conditions. Strategies include:
- Enantiomeric Separation : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate R/S enantiomers and test individually .
- Dose-Response Studies : Conduct in vitro assays (e.g., radioligand binding for serotonin receptors) across multiple concentrations (1 nM–10 µM) to compare EC50/IC50 values .
- Metabolic Profiling : Incubate compounds with liver microsomes (human/rat) and analyze metabolites via UPLC-MS/MS to identify stability differences .
Q. What in vivo experimental designs are recommended to evaluate the neuropharmacological effects of this compound?
- Methodological Answer :
- Animal Models : Use male Sprague-Dawley rats (250–300 g) for behavioral assays (e.g., open field test, forced swim test) with intraperitoneal dosing (1–10 mg/kg). Include vehicle and positive controls (e.g., MDMA for stimulant effects) .
- Pharmacokinetics : Collect plasma/brain samples at 0.5, 1, 2, 4, and 8 hrs post-dose. Quantify compound levels via LC-MS/MS and calculate AUC, Cmax, and t½ .
- Toxicology : Perform histopathology (H&E staining) on liver/kidney tissues after 14-day repeated dosing to assess organ toxicity .
Q. How can computational modeling predict the interaction of this compound with monoamine transporters (e.g., SERT, DAT)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to dock the compound into crystallized structures of human SERT (PDB: 5I6X) and DAT (PDB: 4M48). Focus on key residues (e.g., SERT: Tyr95, Asp98; DAT: Phe76, Asp79) .
- Molecular Dynamics (MD) : Run 100 ns simulations (AMBER force field) to analyze binding stability and hydrogen-bond interactions. Compare binding free energies (MM-GBSA) with known inhibitors (e.g., cocaine) .
Methodological Challenges & Solutions
Q. What strategies mitigate side reactions during the alkylation of 2,3-dihydrobenzofuran intermediates in the synthesis of this compound?
- Methodological Answer : Competing O-alkylation or ring-opening can occur. Mitigation includes:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during alkylation .
- Catalytic Control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in biphasic systems .
Data Interpretation & Validation
Q. How should researchers interpret conflicting NMR data between synthesized batches of this compound?
- Methodological Answer : Batch variability may stem from residual solvents or diastereomers. Validate via:
- 2D NMR : HSQC and HMBC to resolve overlapping signals and confirm connectivity .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (deviation <0.4% acceptable) .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
- Emergency Procedures : For eye exposure, rinse with saline (15 mins); for ingestion, administer activated charcoal (1 g/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
